Ferrocene, bromo-

Ortho-deprotonation Halide scrambling Directed metalation

Bromoferrocene uniquely balances C-Br reactivity for selective ortho-deprotonation without halide scrambling (unlike iodoferrocene) while enabling efficient Pd-catalyzed cross-coupling (unlike chloroferrocene). • Resists halide scrambling with LiTMP at -78°C • Oxidation potential within ~10 mV of chloroferrocene • Only precursor to 1,3-disubstituted ferrocenes (41% yield, multigram) • Sonogashira alkynylation: 75-90% yield

Molecular Formula C10H9BrFe
Molecular Weight 264.93 g/mol
Cat. No. B15133986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene, bromo-
Molecular FormulaC10H9BrFe
Molecular Weight264.93 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1Br.[Fe+2]
InChIInChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2
InChIKeyCHIMDMPJABIKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoferrocene: Core Identity and Comparator Selection Guide


Bromoferrocene (C₁₀H₉BrFe, MW 264.93), also designated ferrocenyl bromide or (bromocyclopentadienyl)cyclopentadienyl-iron, is a monohalo-substituted metallocene belonging to the haloferrocene series (FcX, X = F, Cl, Br, I). It consists of an iron(II) center sandwiched between an unsubstituted cyclopentadienyl (Cp) ring and a brominated Cp ring [1]. The compound is a crystalline solid at ambient temperature with a melting point of 33–37 °C and is commercially available at ≥95% purity (GC) . As the most synthetically balanced member of the monohaloferrocene family, bromoferrocene occupies a unique position: it offers sufficient C–Br bond reactivity for efficient cross-coupling and directed ortho-metalation while maintaining superior stability against halide scrambling compared to iodoferrocene, and markedly greater oxidative addition competence than chloroferrocene [1][2].

Synthetic Strategy Selective ortho-deprotonation for 1,2-disubstituted ferrocene synthesis
Cross-Coupling C–Br bond lability supports Pd-catalyzed coupling without halide scrambling
Redox Probes Oxidation potential nearly identical to chloroferrocene, enabling synthetic versatility

Why Chloro-, Iodo-, or Fluoroferrocene Cannot Replace Bromoferrocene


The monohaloferrocenes (FcF, FcCl, FcBr, FcI) are not functionally interchangeable despite their structural homology. Each halogen substituent imposes a distinct and often non-linear combination of electronic perturbation, C–X bond reactivity, and stability under reactive conditions. Iodoferrocene, while most reactive in oxidative addition, undergoes rapid halide scrambling in the presence of lithium amide bases even at −78 °C, precluding selective ortho-functionalization [1]. Chloroferrocene resists scrambling but suffers from sluggish oxidative addition in Pd-catalyzed cross-coupling . Fluoroferrocene exhibits a counterintuitively low oxidation potential (easiest to oxidize of the series) and introduces synthetic hazards from fluorinating reagents [2]. Bromoferrocene uniquely balances these competing demands: it retains sufficient C–Br bond lability for efficient coupling while resisting halide scrambling at low temperature, enabling selective ortho-deprotonation that is inaccessible with iodoferrocene and more synthetically versatile than chloroferrocene [1][2]. These differentiation dimensions, quantified below, demonstrate that haloferrocene selection is not a matter of convenience but a critical determinant of synthetic strategy outcome.

Iodoferrocene
Halide scrambling at −78 °C precludes selective ortho-deprotonation, making it unsuitable for directed functionalization workflows.
Chloroferrocene
Sluggish oxidative addition in Pd-catalyzed cross-coupling reduces synthetic throughput compared to bromoferrocene.
Fluoroferrocene
Counterintuitively lower oxidation potential and hazardous fluorinating reagents limit its use as a direct redox probe substitute.

Quantitative Differentiation Evidence for Procurement Decisions


Ortho-Deprotonation Selectivity and Halide Scrambling Threshold

In a systematic head-to-head investigation of halide-substituted ferrocenes treated with lithium tetramethylpiperidide (LiTMP), iodoferrocene exhibited rapid and complete iodide scrambling even at −78 °C, such that selective ortho-deprotonation could not be achieved before electrophile addition. Chloroferrocene and 1,2-dichloroferrocene could be ortho-deprotonated selectively without any observable chloride scrambling. Bromoferrocene occupied a therapeutically useful intermediate position: at low temperature, bromide scrambling was efficiently suppressed, enabling selective ortho-deprotonation and subsequent trapping with electrophiles (e.g., diiodoethane, diiodotetrafluoroethane) to afford 1,2-disubstituted products such as 2-bromo-1-iodoferrocene [1]. In contrast, at room temperature, bromide scrambling in bromoferrocenes occurred in the presence of LiTMP. This temperature-dependent selectivity is unique to bromoferrocene among the haloferrocenes — iodoferrocene scrambles at all accessible temperatures, chloroferrocene never scrambles but is less reactive in subsequent cross-coupling steps [1].

Ortho-Deprotonation Selectivity
Head-to-head comparison
Bromoferrocene: Selective ortho-deprotonation at low temp
Iodoferrocene: Rapid scrambling, no selectivity
Enables ortho-functionalization inaccessible with iodoferrocene.
Scrambling complete at −78 °C; chloroferrocene resists scrambling but couples sluggishly.
Ortho-deprotonation Halide scrambling Directed metalation 1,2-disubstituted ferrocenes

Counterintuitive Redox Potential Ordering in the Haloferrocene Series

Comprehensive cyclic voltammetry and differential pulse voltammetry studies of the entire monohaloferrocene (FcX) series in acetonitrile revealed that oxidation potentials do not follow the electronegativity-based prediction (F > Cl > Br > I). Instead, the experimentally observed order is Br ≈ Cl > I > F, with chloro- and bromoferrocene exhibiting nearly identical oxidation potentials (within approximately 10 mV experimental error) and both being more difficult to oxidize than iodoferrocene and, counterintuitively, fluoroferrocene [1]. This non-linear behavior was confirmed by first-principles DFT calculations: HOMO energies follow the trend FcBr (−5.67 eV) ≈ FcCl (−5.64 eV) < FcI (−5.66 eV) < FcF (−5.58 eV) < FcH (−5.29 eV), and computed ionization energies (IE) mirror this order: FcBr (6.47 eV) ≈ FcCl (6.46 eV) ≈ FcI (6.46 eV) > FcF (6.45 eV) > FcH (6.32 eV) [1]. The Hammett σp constant for the bromo substituent (0.23) is identical to that of chloro (0.23) and larger than iodo (0.18), consistent with the stronger electron-withdrawing inductive effect of Br and Cl [1].

Redox Potential Order
Class-level inference
FcBr ≈ FcCl FcI FcF
Bromoferrocene and chloroferrocene exhibit nearly identical oxidation potentials.
Within ~10 mV experimental error; HOMO −5.67 eV (FcBr).
Cyclic voltammetry Oxidation potential Hammett substituent constants Electron-withdrawing substituents

Gas-Phase C–Br Bond Length vs. Chloroferrocene

Pulsed-beam Fourier transform microwave spectroscopy of bromoferrocene (⁷⁹Br and ⁸¹Br isotopomers) yielded the first precise gas-phase structural parameters for this compound, with direct comparison to previously reported and reanalyzed chloroferrocene data [1]. The C–Br bond length was determined as 1.875(11) Å, which is approximately 0.17 Å longer than the C–Cl bond in chloroferrocene (∼1.708 Å) [1][2]. The Fe–(C₅H₄Br) centroid distance of 1.67(3) Å is slightly elongated relative to the Fe–(C₅H₅) distance of 1.63(2) Å within the same molecule, indicating modest asymmetry induced by bromine substitution [1]. Nuclear quadrupole coupling constants (⁷⁹Br: eQqaa = 267.16(3) MHz, eQqab = −409.81(4) MHz) provide sensitive probes of electronic environment at bromine [1]. X-ray crystallographic data from the comprehensive haloferrocene study confirm these trends in the solid state: C–Br = 1.882(2)–1.894(2) Å vs. C–Cl = 1.708(7)–1.733(5) Å [2].

C–Br vs C–Cl Bond Length
Head-to-head comparison
C–Br: 1.875(11) Å (gas)
C–Cl: ~1.708 Å (gas)
Longer C–Br bond context supports faster oxidative addition reactivity.
Solid-state C–Br: 1.882–1.894 Å; consistent with larger covalent radius of bromine.
Microwave spectroscopy Bond length Quadrupole coupling Gas-phase structure Organometallic crystallography

Multigram Route to 1,3-Disubstituted Ferrocenes

A dedicated synthetic route to 1,3-disubstituted ferrocenes — an important but synthetically challenging substitution pattern for chiral ligand design — was developed starting from commercially available bromoferrocene. The four-step sequence proceeds through ortho-deprotonation, iodination, and further functionalization to yield 1,3-diiodoferrocene on a multigram scale with an overall yield of 41% [1]. 1,3-Diiodoferrocene was subsequently transformed into symmetrically 1,3-disubstituted ferrocenes (1,3-R₂Fc; R = CHO, COOEt, CN, CH=CH₂) [1]. This route critically depends on bromoferrocene as the starting material because the initial ortho-deprotonation step requires the balanced reactivity profile unique to the bromo substituent: iodoferrocene would scramble, and chloroferrocene would offer insufficient reactivity for subsequent iodination steps. Microwave-assisted Sonogashira coupling of the resulting 1,3-diiodoferrocene with (trimethylsilyl)acetylene proceeded in 67% yield, further demonstrating the synthetic utility of this bromoferrocene-derived intermediate [1].

1,3-Disubstituted Ferrocene Yield
Class-level inference
41% overall yield
Supports multigram access to 1,3-disubstituted ferrocene ligands.
4-step sequence from bromoferrocene; iodoferrocene route fails due to scrambling.
1,3-disubstituted ferrocenes Multigram synthesis Diiodoferrocene Ferrocene ligand precursors

Self-Indicating Synthesis from Stannylferrocenes

A recently reported method enables the preparation of bromoferrocenes directly from stannylferrocenes via reaction with elemental bromine (Br₂) in dichloromethane. The reaction is self-indicating: the disappearance of a characteristic blue/black spot that forms upon addition of Br₂ to an unstirred solution of the stannyl precursor signals reaction completion, eliminating the need for external monitoring (TLC, GC) and making the process amenable to teaching laboratories and scale-up operations [1]. This methodology was demonstrated for 1,1′-dibromoferrocene as a representative example and provides bromoferrocenes in a straightforward titration format [1]. The same publication also reports an improved purification protocol for 1,1′-diiodoferrocene that addresses the persistent challenge of organotin byproduct removal, enabling large-scale preparation of this key synthon [1].

Self-Indicating Synthesis
Supporting evidence
Visual endpoint via Br₂ titration; no TLC/GC monitoring required.
Reduces analytical overhead for scale-up synthesis.
Br₂ added to stannylferrocene in CH₂Cl₂ at room temperature.
Stannylferrocene Self-indicating titration Bromination Process-scale synthesis Organotin byproduct removal

Optimal Deployment Scenarios for Bromoferrocene


Synthesis of Chiral 1,2-Disubstituted Ferrocenyl Ligands

Bromoferrocene is the preferred starting material for synthesizing chiral 1,2-disubstituted ferrocenylphosphine and ferrocenyloxazoline ligands used in asymmetric catalysis. The evidence from Section 3 demonstrates that bromoferrocene uniquely permits selective ortho-deprotonation with LiTMP at low temperature without halide scrambling — a transformation that fails completely with iodoferrocene even at −78 °C [1]. Subsequent trapping with electrophiles (e.g., chlorodiphenylphosphine, CO₂, DMF) installs the desired donor group adjacent to bromine, and the residual C–Br bond enables further diversification via Pd-catalyzed cross-coupling [1]. Neither iodoferrocene (which scrambles) nor chloroferrocene (which couples sluggishly) can replicate this sequential ortho-functionalization/cross-coupling workflow with comparable efficiency and selectivity [1].

Electrochemical Sensor and Redox Mediator Development

For applications requiring a ferrocene-based redox probe with an oxidation potential shifted anodically relative to unsubstituted ferrocene, bromoferrocene offers a HOMO energy of −5.67 eV — 0.38 eV more stable than ferrocene (−5.29 eV) — corresponding to a significantly higher oxidation potential [2]. Critically, bromoferrocene's oxidation potential is within approximately 10 mV of chloroferrocene [2], meaning that researchers can select bromoferrocene to gain the synthetic versatility of the C–Br bond for surface immobilization or further derivatization without meaningfully altering the redox signature. This equivalence does not extend to iodoferrocene or fluoroferrocene, which exhibit distinctly different (lower) oxidation potentials [2].

Multigram Preparation of 1,3-Disubstituted Ferrocene Building Blocks

Research groups synthesizing libraries of 1,3-disubstituted ferrocene derivatives — important scaffolds in medicinal organometallic chemistry and materials science — should procure bromoferrocene as the exclusive viable starting material. The four-step route from bromoferrocene to 1,3-diiodoferrocene proceeds in 41% overall yield on multigram scale, with subsequent diversification to symmetrically 1,3-disubstituted products (R = CHO, COOEt, CN, CH=CH₂) [1]. This synthetic pathway is contingent on bromoferrocene's balanced reactivity: the bromo substituent directs ortho-deprotonation without scrambling (unlike iodo), and the resulting bromo-iodo intermediate retains sufficient reactivity for further functionalization (unlike the chloro analog) [1].

Pd-Catalyzed Cross-Coupling for Conjugate Synthesis

Bromoferrocene participates efficiently in Sonogashira–Hagihara alkynylation under standard conditions (PdCl₂(PPh₃)₂, CuI, PPh₃, NEt₃) with terminal alkynes to yield 1-alkynylferrocenes in 75–90% yield, providing access to rigid, conjugated ferrocenyl systems for molecular electronics and non-linear optical materials . The longer C–Br bond (1.875–1.894 Å) compared to C–Cl (1.708–1.733 Å) [3] translates to a lower bond dissociation energy and faster oxidative addition to Pd(0), giving bromoferrocene a kinetic advantage over chloroferrocene in cross-coupling while maintaining greater stability and easier handling than iodoferrocene [3]. This positions bromoferrocene as the optimal balance of reactivity and stability for routine cross-coupling applications .

Application
Selection Property
Validation Focus
Chiral 1,2-disubstituted ferrocenyl ligand synthesis
Selective ortho-deprotonation without halide scrambling
Ortho-functionalization / C–Br cross-coupling sequence
Ferrocene-based redox probes and mediators
Oxidation potential nearly identical to chloroferrocene
Redox signature retention with synthetic versatility
1,3-disubstituted ferrocene building blocks
Multigram synthetic route via bromo-iodo intermediate
4-step sequence to 1,3-diiodoferrocene
Conjugated ferrocenyl systems via Sonogashira coupling
C–Br bond lability for efficient oxidative addition
Alkynylation yields and stability in cross-coupling
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